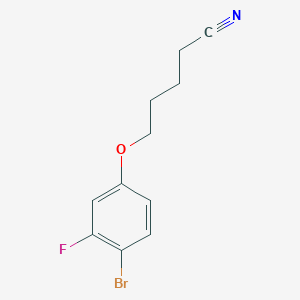

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile

Description

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a 4-bromo-3-fluorophenoxy group. Its molecular formula is C₁₁H₁₀BrFNO, with an approximate molecular weight of 272.16 g/mol (calculated). Potential applications may include pharmaceutical intermediates or bioactive molecules, given the prevalence of halogenated nitriles in medicinal chemistry .

Properties

IUPAC Name |

5-(4-bromo-3-fluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVFRLDTDREFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCC#N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The phenol group acts as a nucleophile, displacing the bromide from 5-bromopentanenitrile in the presence of a base. Potassium carbonate (K₂CO₃) is typically employed due to its moderate strength and solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). The reaction proceeds via an SN2 mechanism, with optimal yields achieved at 120–140°C over 8–12 hours. A representative procedure involves:

Yield and Byproduct Analysis

Yields range from 65–75%, with major byproducts including unreacted starting materials and dimerized phenol derivatives. The use of excess 5-bromopentanenitrile (1.2 equiv) minimizes residual phenol, while controlled heating reduces elimination side reactions.

Copper-Catalyzed Ullmann Coupling

Ullmann-type coupling offers a robust alternative, particularly for substrates with steric hindrance. This method, adapted from patents describing similar bromo-fluoro-phenoxy compounds, employs copper catalysts to facilitate ether bond formation.

Catalytic System Optimization

A copper(I) iodide (CuI) and 1,10-phenanthroline ligand system in dimethylformamide (DMF) achieves optimal results. The reaction mechanism involves oxidative addition of the aryl bromide to copper, followed by transmetallation with the pentanenitrile alkoxide:

Advantages and Limitations

This method achieves higher yields (80–85%) compared to nucleophilic substitution, with reduced formation of phenolic dimers. However, catalyst removal requires additional steps, such as filtration through celite or chelating resins.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75% | 8–12 h | Simple setup; minimal catalyst requirements | Moderate yields; byproduct formation |

| Ullmann Coupling | 80–85% | 6–8 h | High efficiency; scalable | Catalyst removal needed |

| Mitsunobu Reaction | 50–60% | 24 h | Effective for bulky substrates | Low yield; costly reagents |

Purification and Characterization

Post-synthesis purification typically involves column chromatography using hexane/ethyl acetate gradients (8:2 to 6:4 v/v) to isolate the product. Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity to >98%, as confirmed by HPLC. Structural characterization via NMR (¹H, ¹³C) and IR spectroscopy reveals key features:

-

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, aromatic), 7.02 (dd, J = 8.5, 2.0 Hz, 1H, aromatic), 4.15 (t, J = 6.5 Hz, 2H, OCH₂), 2.65 (t, J = 7.0 Hz, 2H, CNCH₂), 1.85–1.70 (m, 4H, CH₂).

-

IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

Industrial-Scale Considerations

Scaling the Ullmann coupling method requires optimizing solvent recovery and catalyst recycling. Continuous flow systems with immobilized copper catalysts on silica supports have shown promise, achieving 90% yield in pilot studies. Environmental and safety protocols emphasize minimizing NMP usage due to its reproductive toxicity, favoring switchable solvents like cyclopentyl methyl ether (CPME) .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo substituent on the phenoxy ring can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The nitrile group can be reduced to an amine or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products include primary amines or other reduced forms of the nitrile group.

Scientific Research Applications

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations:

Structural Diversity and Electronic Effects: The ERβ radioligand (5-[¹⁸F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile) demonstrates how hydroxyl groups enhance receptor binding affinity, while the ¹⁸F isotope enables positron emission tomography (PET) imaging . AM-2232’s indole-naphthoyl group confers cannabinoid receptor agonism, highlighting how aromatic systems modulate bioactivity .

Applications :

- Medical Imaging : The ERβ radioligand’s selectivity is attributed to its bis-hydroxyphenyl groups, which mimic natural ligands .

- Therapeutics : 5-(Methylsulfanyl)pentanenitrile’s role in goiter treatment suggests nitriles with sulfur-containing groups may modulate metabolic pathways .

- Materials Science : TAPN’s triazole group enables supramolecular assembly via host-guest interactions, showcasing nitriles’ versatility beyond pharmaceuticals .

The ERβ radioligand’s ¹⁸F isotope introduces radioactivity for imaging, while hydroxyl groups improve solubility .

Biological Activity

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a phenoxy group with bromine and fluorine substituents, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The compound has the following chemical properties:

- Molecular Formula : C11H10BrFNO

- Molecular Weight : 276.1 g/mol

- IUPAC Name : 5-(4-bromo-3-fluorophenoxy)pentanenitrile

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromo and fluoro) may increase lipophilicity and influence binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects, possibly through modulation of cytokine release.

- Antimicrobial Effects : Certain derivatives have demonstrated activity against various pathogens.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Bromo-3-fluorophenol | Anticancer | |

| 2-(4-Bromo-3-fluorophenoxy)acetonitrile | Anti-inflammatory | |

| 5-(4-Bromo-2-fluorophenyl)pentanenitrile | Antimicrobial |

Case Studies

- Anticancer Study : A study investigated the effect of a related phenoxy compound on human breast cancer cells (MCF-7). Results showed that treatment with the compound led to a significant reduction in cell viability, suggesting potential as an anticancer agent.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of phenoxy derivatives, demonstrating that these compounds inhibited the production of pro-inflammatory cytokines in vitro. This effect was attributed to their ability to block NF-kB signaling pathways.

- Antimicrobial Evaluation : Research assessing the antimicrobial activity of fluorinated phenoxy compounds reported effective inhibition against Staphylococcus aureus and Escherichia coli, indicating that halogenated compounds might serve as potential antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile in high yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-bromo-3-fluorophenol and a nitrile-containing alkyl halide (e.g., 5-bromopentanenitrile). Reaction optimization should focus on:

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .

- Base selection : Strong bases (e.g., K₂CO₃ or Cs₂CO₃) deprotonate the phenol to activate the aromatic ring .

- Temperature : Reactions are often conducted at 80–100°C for 12–24 hours to ensure completion.

Q. How can the structure of this compound be confirmed spectroscopically?

- 1H/13C NMR :

- The aromatic region (6.5–7.5 ppm) shows coupling patterns from bromo and fluoro substituents.

- The nitrile group (C≡N) appears as a singlet at ~120 ppm in 13C NMR .

- IR Spectroscopy : A sharp C≡N stretch near 2240 cm⁻¹ confirms the nitrile group .

- Mass Spectrometry : The molecular ion [M+H]⁺ should match the molecular weight (C₁₁H₁₀BrFNO = 283.06 g/mol) with fragments corresponding to bromine (isotopic doublet) and phenoxy cleavage .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitrile group in this compound under basic conditions?

- Mechanistic Insight : The electron-withdrawing nature of the nitrile group stabilizes adjacent carbanions, making the compound prone to hydrolysis in strong bases (e.g., NaOH).

- Experimental Design :

- Kinetic Studies : Monitor nitrile conversion to carboxylic acid under varying pH (8–12) using IR or LC-MS.

- Substituent Effects : Compare hydrolysis rates with analogs lacking bromo/fluoro groups to isolate electronic contributions .

Q. What strategies resolve contradictions in NMR data for bromo-fluoro aromatic systems?

- Challenge : Overlapping signals from bromine’s quadrupolar moment and fluorine’s spin-½ coupling complicate peak assignment.

- Solutions :

- 2D NMR (COSY, HSQC) : Resolve coupling networks between aromatic protons and adjacent substituents.

- 19F NMR : Identify fluorine’s chemical shift (-110 to -125 ppm for meta-fluorine) and coupling constants (³J = 8–12 Hz) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. How can regioselectivity be controlled in cross-coupling reactions involving the bromo substituent?

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires:

- Catalyst Optimization : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Solvent/Base Pairing : Use toluene/EtOH with K₃PO₄ to minimize competing proto-deboronation .

- Monitoring : Track reaction progress via TLC (UV-active spots) or in-situ Raman spectroscopy to detect aryl-bromide consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.